

Spectroscopic Data of 1,2-Diethynylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diethynylbenzene

Cat. No.: B1594171

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Introduction

1,2-Diethynylbenzene is a key building block in the synthesis of a variety of complex organic molecules, including macrocycles, polymers, and materials with interesting electronic properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring reactions in which it is a participant. This technical guide provides a summary of the available spectroscopic data for **1,2-diethynylbenzene** and outlines general experimental protocols for obtaining such data.

It is important to note that while extensive spectroscopic data is available for the related isomers, 1,3-diethynylbenzene and 1,4-diethynylbenzene, detailed and consolidated experimental spectra for **1,2-diethynylbenzene** are not as readily found in publicly accessible literature. The data presented here is a compilation of available information and typical spectral characteristics expected for this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **1,2-diethynylbenzene**.

Infrared (IR) Spectroscopy

Feature	Wavenumber (cm ⁻¹)	Intensity
≡C-H stretch	~3300	Strong, sharp
C≡C stretch	~2100 - 2260	Medium to weak
Aromatic C-H stretch	~3000 - 3100	Medium
Aromatic C=C stretch	~1450 - 1600	Medium to weak
C-H out-of-plane bend	~740 - 780	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Acetylenic (≡C-H)	~3.3	Singlet	-
Aromatic (Ar-H)	~7.3 - 7.6	Multiplet	ortho: ~7-8, meta: ~1-3

¹³C NMR (Carbon-13 NMR)

Carbon	Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-C≡)	~125
Aromatic CH	~128 - 133
Acetylenic C-H	~80
Acetylenic C-Ar	~83

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
126	100	[M] ⁺ (Molecular ion)
125	~10	[M-H] ⁺
100	Variable	[M-C ₂ H ₂] ⁺
76	Variable	[C ₆ H ₄] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,2-diethynylbenzene** is expected to show absorption bands characteristic of a substituted benzene ring with extended conjugation. The primary (E2) and secondary (B) bands of the benzene chromophore will be red-shifted (bathochromic shift) and intensified (hyperchromic effect) due to the ethynyl substituents.

Band	Approximate λ_{max} (nm)
E2-band	~210 - 230
B-band (fine structure)	~260 - 280

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for **1,2-diethynylbenzene**.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,2-diethynylbenzene** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation:
 - Neat Liquid: If **1,2-diethynylbenzene** is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

- Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl_4) or chloroform (CHCl_3)). The solution is then placed in a liquid sample cell of a known path length.
- Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
 - Perform a background scan with the empty spectrometer or with the solvent/KBr pellet alone to subtract any atmospheric or solvent absorptions.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Scan the sample over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of acetylenic C-H, $\text{C}\equiv\text{C}$, aromatic C-H, and aromatic $\text{C}=\text{C}$ bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of **1,2-diethynylbenzene** by analyzing the magnetic properties of its ^1H and ^{13}C nuclei.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,2-diethynylbenzene** in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3).

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - "Lock" the spectrometer onto the deuterium signal of the solvent.
 - "Shim" the magnetic field to achieve homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay appropriate for the protons being observed.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ^{13}C . Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.
- Data Analysis:
 - ^1H NMR: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals to assign them to the acetylenic and aromatic protons.
 - ^{13}C NMR: Analyze the chemical shifts of the signals to assign them to the different carbon environments in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,2-diethynylbenzene**.

Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer. Common methods for volatile compounds like **1,2-diethynylbenzene** include direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS).
- Ionization:
 - Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis:
 - The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within **1,2-diethynylbenzene**.

Methodology:

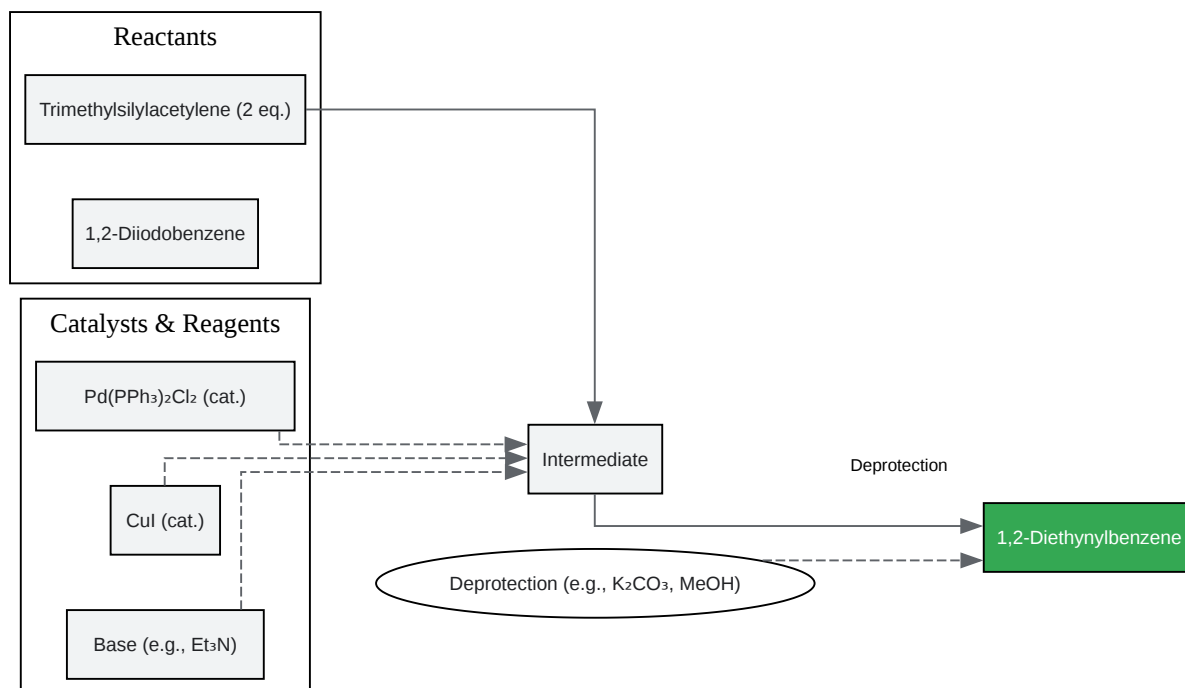
- Sample Preparation:
 - Prepare a dilute solution of **1,2-diethynylbenzene** in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted so that the

maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).

- Instrument Setup:
 - Use a matched pair of quartz cuvettes.
 - Fill one cuvette with the pure solvent to be used as a reference (blank).
 - Fill the other cuvette with the sample solution.
- Data Acquisition:
 - Place the reference and sample cuvettes in the spectrophotometer.
 - Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - The position and intensity of the absorption bands provide information about the conjugated π -system of the molecule.

Visualization of a Key Synthetic Pathway

A common and efficient method for the synthesis of **1,2-diethynylbenzene** is through a double Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.



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Caption: Synthetic pathway for **1,2-diethynylbenzene** via Sonogashira coupling.

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